molecular formula C3H3FO2 B13125585 Fluoromalonaldehyde CAS No. 35441-52-2

Fluoromalonaldehyde

Cat. No.: B13125585
CAS No.: 35441-52-2
M. Wt: 90.05 g/mol
InChI Key: RWXXZBHAXXHXLC-UHFFFAOYSA-N
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Description

Fluoromalonaldehyde (propanedial with a fluorine substituent) is a fluorinated derivative of malonaldehyde, characterized by the presence of a fluorine atom attached to the central carbon of the three-carbon dialdehyde structure. Its molecular formula is C₃H₃FO₂, with a molecular weight of 94.05 g/mol (estimated based on malonaldehyde’s molecular weight of 72.07 g/mol and fluorine’s atomic mass). The fluorine atom significantly alters its electronic and steric properties compared to non-halogenated or other halogenated analogs. This compound serves as a key intermediate in synthesizing fluorinated heterocycles, such as fluoropyrimidines and fluoropyrazoles, which exhibit anticancer, antibacterial, and antineoplastic activities . Its acetals are precursors to alkyl fluoromalonates, which are critical in amino acid synthesis and fluorouracil production .

Properties

CAS No.

35441-52-2

Molecular Formula

C3H3FO2

Molecular Weight

90.05 g/mol

IUPAC Name

2-fluoropropanedial

InChI

InChI=1S/C3H3FO2/c4-3(1-5)2-6/h1-3H

InChI Key

RWXXZBHAXXHXLC-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromalonaldehyde can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde using fluorinating agents such as diethylaminosulfur trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: In industrial settings, this compound is often produced via large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: Fluoromalonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Fluoromalonaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are used as probes in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which fluoromalonaldehyde exerts its effects involves its high reactivity, allowing it to form covalent adducts with biological macromolecules. This reactivity is harnessed in various applications, such as enzyme inhibition and metabolic pathway studies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Malonaldehydes

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity Features Applications
This compound C₃H₃FO₂ Fluorine 94.05 High electronegativity; forms stable hydrogen bonds. Participates in cyclocondensation reactions. Synthesis of fluorinated heterocycles (e.g., fluorouracil) .
Malonaldehyde C₃H₄O₂ None 72.07 Reactive dialdehyde; prone to enolization. Biomarker for oxidative stress; polymer chemistry .
Bromomalonaldehyde C₃H₃BrO₂ Bromine 154.96 High reactivity due to polarizable bromine atom. Forms adducts with nucleophiles. Bromination agent; organic synthesis .
Chloromalonaldehyde C₃H₃ClO₂ Chlorine 110.50 Moderate electronegativity; less reactive than bromine. Intermediate in agrochemical synthesis .

Key Findings:

Electronegativity and Reactivity :

  • Fluorine’s high electronegativity in this compound enhances hydrogen-bonding capabilities, making it more polar than its chloro- or bromo- analogs. This property is critical in biological interactions, such as enzyme binding .
  • Bromomalonaldehyde’s bromine atom is more polarizable, favoring nucleophilic substitution reactions, whereas fluorine’s small size and strong C-F bond limit such reactivity .

Thermodynamic Stability :

  • This compound exhibits greater thermal stability compared to bromomalonaldehyde due to the stronger C-F bond (bond dissociation energy ~485 kJ/mol vs. C-Br ~285 kJ/mol) .

Biological Activity: this compound-derived heterocycles (e.g., 4-fluoropyrazole) show enhanced bioavailability and metabolic stability compared to non-fluorinated analogs, attributed to fluorine’s resistance to oxidative metabolism . In contrast, bromomalonaldehyde adducts are associated with genotoxicity risks due to bromine’s propensity to form DNA crosslinks .

Comparison with Non-Malonaldehyde Fluorinated Aldehydes

This compound can also be compared to aromatic fluorinated aldehydes, such as 2-fluoro-4-(trifluoromethoxy)benzaldehyde and 1-fluoro-2-naphthaldehyde , though these differ in backbone structure.

Table 2: Comparison with Aromatic Fluorinated Aldehydes

Compound Backbone Structure Key Features Biological Activity
This compound Aliphatic Dialdehyde with fluorine substituent Anticancer, antibacterial .
2-Fluoro-4-(trifluoromethoxy)benzaldehyde Aromatic Electrophilic aromatic aldehyde Antimicrobial, cytotoxic .
1-Fluoro-2-naphthaldehyde Polycyclic aromatic Combines fluorine and aldehyde on naphthalene Versatile reactivity in material science .

Key Findings:

  • Reactivity : Aliphatic this compound undergoes cyclocondensation more readily than aromatic analogs due to its flexible backbone, enabling diverse heterocycle formation .
  • Applications : Aromatic fluorinated aldehydes are preferred in materials science (e.g., liquid crystals), while this compound excels in medicinal chemistry due to its role in bioactive molecule synthesis .

Biological Activity

Fluoromalonaldehyde is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to a malonaldehyde backbone. Its chemical structure can be represented as follows:

F CH CO 2 CHO\text{F CH CO }_2\text{ CHO}

This structure allows for various chemical interactions, making it a candidate for further biological studies.

Mechanisms of Biological Activity

  • Reactivity with Biological Molecules :
    This compound has been shown to react with nucleophiles, such as amino acids and nucleotides, potentially leading to the formation of adducts that may disrupt normal biological processes. For instance, it can form adducts with guanine nucleosides, which could interfere with DNA replication and transcription processes .
  • Toxicity Profile :
    Recent studies have indicated that degradation products of this compound, such as fluoroacetaldehyde, may exhibit increased toxicity. These degradation products have been linked to cardiac toxicity in patients receiving certain chemotherapy regimens . Understanding the stability and degradation pathways of this compound is crucial for assessing its safety in clinical applications.
  • Anticancer Properties :
    The compound has been investigated for its potential use in cancer therapy. Its ability to form reactive intermediates could be leveraged for targeted therapies against cancer cells. However, the associated toxicity must be carefully managed to avoid adverse effects on healthy tissues.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Nucleophilic ReactivityForms adducts with nucleophiles like guanine; potential mutagenic effects
Cardiac ToxicityDegradation products linked to increased cardiac toxicity in chemotherapy
Anticancer PotentialInvestigated for targeted cancer therapies; requires careful toxicity management

Case Studies

  • Cardiac Toxicity in Chemotherapy :
    A study highlighted the potential risks associated with this compound as a degradation product in 5-fluorouracil treatments. It was suggested that small quantities of this compound could contribute to increased cardiac toxicity observed in patients receiving high doses of 5-FU .
  • Adduct Formation Studies :
    Research conducted on the reaction of this compound with guanine nucleosides demonstrated the formation of stable adducts. These findings raise concerns about the mutagenic potential of this compound and its derivatives, necessitating further investigation into their long-term effects on cellular integrity .

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